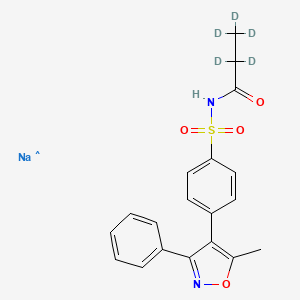

Parecoxib-d5 (sodium)

Description

Significance of Stable Isotope Labeling in Drug Discovery and Development

The use of stable isotope labeling is a cornerstone of modern pharmaceutical research, providing profound insights into the behavior of drugs within biological systems. musechem.com This methodology is critical for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile, which are fundamental parameters in the development of safe and effective therapeutics. musechem.comnih.gov

Rationale for Deuterium (B1214612) Incorporation in Pharmaceutical Analogs

Deuterium, a stable isotope of hydrogen, has found extensive utility in medicinal chemistry. acs.org The substitution of hydrogen with deuterium, a process known as deuteration, can lead to significant improvements in a drug's pharmacokinetic profile. nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. When the cleavage of this bond is a rate-limiting step in a drug's metabolism, replacing hydrogen with deuterium can slow down the metabolic process. researchgate.net This phenomenon, known as the kinetic isotope effect, can lead to several therapeutic advantages:

Improved Metabolic Stability: Deuteration can make drugs more resistant to metabolic breakdown, potentially increasing their half-life and allowing for less frequent dosing. unibestpharm.com

Reduced Formation of Toxic Metabolites: By altering metabolic pathways, deuteration can sometimes decrease the production of harmful metabolites, thereby improving the drug's safety profile. unibestpharm.comnih.gov

Enhanced Bioavailability: By decreasing pre-systemic metabolism, deuteration can result in higher bioavailability of the unmetabolized drug. gabarx.com

Applications of Stable Isotope Labeling in Mechanistic Studies

Stable isotope labeling is a powerful tool for elucidating the mechanisms of drug action and metabolism. musechem.comnih.gov By tracing the fate of isotopically labeled drugs, researchers can identify metabolites, delineate complex metabolic pathways, and understand drug-target interactions at a molecular level. nih.govacs.org For instance, deuterium labeling can be used to determine which metabolic pathway is responsible for the formation of a particular metabolite. aap.org The use of stable isotope-labeled compounds in conjunction with analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy allows for the rapid acquisition and interpretation of data, furthering our understanding of a drug's disposition and its potential role in toxicity. acs.org

Overview of Parecoxib (B1662503) (Sodium) and its Therapeutic Context

Parent Compound: Parecoxib (Sodium)

Parecoxib sodium is a water-soluble, injectable prodrug of valdecoxib (B1682126). patsnap.commims.com It functions as a selective cyclooxygenase-2 (COX-2) inhibitor, which gives it anti-inflammatory, analgesic, and antipyretic properties. patsnap.commims.com Upon administration, parecoxib is rapidly converted in the liver to its active form, valdecoxib. patsnap.commims.com Valdecoxib selectively inhibits the COX-2 enzyme, which is responsible for the synthesis of prostaglandins (B1171923) that mediate pain and inflammation. medsinfo.com.aumedsafe.govt.nz This selective inhibition allows it to reduce pain and inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. patsnap.com

The Role of Deuterium Labeling: Parecoxib-d5 (Sodium)

Parecoxib-d5 (sodium) is a deuterated analog of parecoxib sodium. medchemexpress.com In this compound, five hydrogen atoms in the propionyl group have been replaced with deuterium. synzeal.com This specific labeling makes Parecoxib-d5 (sodium) a valuable tool for research purposes. It is often used as an internal standard in analytical methods for the quantification of parecoxib in biological samples. synzeal.com The increased mass due to deuterium substitution allows for its differentiation from the unlabeled parent drug in mass spectrometry-based assays, ensuring accurate measurement. acs.org

Historical Development and Evolution of Deuterated Pharmaceuticals for Research

The concept of using deuterium in drug molecules dates back to the mid-20th century, not long after its discovery by Harold Urey in 1931. wikipedia.orgacs.org Initially, deuterium was primarily used in mechanistic, spectroscopic, and tracer studies to understand chemical reactions and drug metabolism. acs.org The first patents for deuterated molecules were granted in the 1970s. wikipedia.org

The journey of deuterated compounds from research tools to therapeutic agents has been a long one. For many years, the pharmaceutical industry was hesitant to purposefully incorporate deuterium into active pharmaceutical ingredients. acs.org However, the potential benefits of the kinetic isotope effect on drug safety and disposition continued to drive research. acs.org A significant milestone was reached in 2017 with the FDA approval of the first deuterated drug, deutetrabenazine. nih.govwikipedia.org This was followed by the approval of deucravacitinib (B606291) in 2022, the first de novo deuterated drug. nih.gov These approvals have spurred increased investment and research into the development of deuterated drugs. tandfonline.com

Interactive Data Table: Key Properties of Parecoxib and its Deuterated Analog

| Compound Name | Chemical Formula | Molecular Weight | Key Application |

| Parecoxib Sodium | C19H18N2NaO4S | 392.41 g/mol | Postoperative pain management |

| Parecoxib-d5 Sodium | C19H13D5N2NaO4S | 397.44 g/mol | Research, internal standard |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C19H18N2NaO4S |

|---|---|

Molecular Weight |

398.4 g/mol |

InChI |

InChI=1S/C19H18N2O4S.Na/c1-3-17(22)21-26(23,24)16-11-9-14(10-12-16)18-13(2)25-20-19(18)15-7-5-4-6-8-15;/h4-12H,3H2,1-2H3,(H,21,22);/i1D3,3D2; |

InChI Key |

IMBMHWVEMVJSIQ-IYSLTCQOSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(=O)NS(=O)(=O)C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)C.[Na] |

Canonical SMILES |

CCC(=O)NS(=O)(=O)C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)C.[Na] |

Origin of Product |

United States |

Synthesis and Isotopic Characterization of Parecoxib D5 Sodium

Synthetic Methodologies for Deuterium (B1214612) Incorporation

The synthesis of Parecoxib-d5 (sodium) involves the strategic introduction of five deuterium atoms into the propionamide side chain of the parent molecule. This is typically achieved in the final stages of the synthesis by using a deuterated acylating agent.

Site-specific deuteration is crucial for creating isotopically labeled compounds with high purity. In the case of Parecoxib-d5, the deuterium atoms are located on the ethyl group of the propanamide moiety. The most common strategy to achieve this is through acylation of the precursor molecule, 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide (the active metabolite, valdecoxib), with a deuterated propionylating agent. cjph.com.cngoogle.com

This late-stage introduction of the isotopic label is efficient as it leverages the well-established synthesis of the non-deuterated core structure. The reaction involves the formation of an N-acylsulfonamide bond, where the sulfonamide nitrogen of valdecoxib (B1682126) attacks the carbonyl carbon of the deuterated propionyl group. This method ensures that the deuterium atoms are placed exclusively on the desired propionyl side chain, with minimal risk of isotopic scrambling to other positions on the molecule.

The design of the reaction pathway for Parecoxib-d5 (sodium) centers on the selection of appropriate precursors. The synthesis of the core sulfonamide intermediate, valdecoxib, can be accomplished through various published methods. cjph.com.cnpatsnap.com The key step for creating the deuterated analog is the final acylation.

Key Precursors:

4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide (Valdecoxib): This is the immediate precursor to parecoxib (B1662503). Its synthesis starts from materials like 1,2-diphenylethan-1-one or benzaldoxime. cjph.com.cnpatsnap.com

Deuterated Propionylating Agent: The choice of this reagent is critical for introducing the d5-label. Common choices include:

Propionic-d5 anhydride

Propionyl-d5 chloride

The reaction pathway involves dissolving the valdecoxib precursor in a suitable solvent and reacting it with the deuterated propionylating agent, often in the presence of a base, to yield N-[[4-(5-methyl-3-phenylisoxazol-4-yl)phenyl]sulfonyl]propanamide-d5 (Parecoxib-d5). The final step is salification with a sodium source, such as sodium hydroxide (B78521), to produce the water-soluble Parecoxib-d5 sodium salt. cjph.com.cn

Table 1: Proposed Synthetic Pathway for Parecoxib-d5 (Sodium)

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide | Propionic-d5 anhydride, Base (e.g., Pyridine) | N-[[4-(5-methyl-3-phenylisoxazol-4-yl)phenyl]sulfonyl]propanamide-d5 |

| 2 | N-[[4-(5-methyl-3-phenylisoxazol-4-yl)phenyl]sulfonyl]propanamide-d5 | Sodium Hydroxide (NaOH), Solvent (e.g., Ethanol) | Parecoxib-d5 (sodium) |

Isotopic Purity and Enrichment Assessment

Determining the isotopic purity and the degree of deuterium enrichment is essential for deuterated standards. This verification ensures that the compound will perform reliably in sensitive analytical methods. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is typically employed for this purpose.

NMR spectroscopy is a powerful tool for confirming the position and extent of deuteration.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of a successfully synthesized Parecoxib-d5 sample, the signals corresponding to the protons of the propionyl group (the ethyl moiety) would be absent or significantly diminished. The disappearance of these signals provides direct evidence of deuterium substitution at those specific sites.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. sigmaaldrich.com A ²H NMR spectrum of Parecoxib-d5 would show signals at chemical shifts corresponding to the positions of the deuterium atoms on the propionyl chain. The integration of these signals can be used to quantify the deuterium enrichment at each site. sigmaaldrich.comnih.gov

Mass spectrometry (MS) is used to confirm the molecular weight of the deuterated compound and to assess its isotopic purity. nih.govnih.gov Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are highly sensitive for this analysis. researchgate.net

When analyzing Parecoxib-d5, the mass spectrum will show a molecular ion peak corresponding to the mass of the d5-labeled compound. For Parecoxib-d5 (as the free acid), the expected molecular weight is approximately 375.45 g/mol , which is 5 mass units higher than the non-deuterated form (approx. 370.4 g/mol ). nih.gov

By examining the isotopic cluster of the molecular ion, the percentage of the desired d5 species can be calculated relative to any partially deuterated (d1, d2, d3, d4) or non-deuterated (d0) species present in the sample. researchgate.net This allows for a precise determination of the isotopic purity.

Table 2: Comparison of Analytical Techniques for Isotopic Purity

| Technique | Information Provided | Advantages |

| ¹H NMR | Confirms the absence of protons at specific sites. | Provides clear evidence of substitution. |

| ²H NMR | Directly detects and quantifies deuterium at specific sites. | Provides direct measurement of deuterium incorporation. nih.gov |

| Mass Spectrometry | Determines overall molecular mass and quantifies the distribution of isotopic species (d0 to d5). | Highly sensitive; provides precise isotopic enrichment values. researchgate.net |

Structural Elucidation and Physicochemical Characterization for Research Applications

The structural integrity and physicochemical properties of Parecoxib-d5 (sodium) must be well-defined for its use in research, primarily as an internal standard. clearsynth.com Its structure is identical to that of parecoxib, with the exception of the five hydrogen atoms on the terminal ethyl group of the propanamide chain being replaced by deuterium atoms.

The primary research application of Parecoxib-d5 (sodium) is as an internal standard in bioanalytical methods, such as those using LC-MS, to quantify parecoxib and its active metabolite, valdecoxib, in biological matrices like plasma or urine. veeprho.com Because it has nearly identical chemical and physical properties to the non-deuterated analyte, it co-elutes during chromatography and exhibits similar ionization efficiency in the mass spectrometer. However, its higher mass allows it to be distinguished from the analyte, enabling accurate correction for sample loss during preparation and for variations in instrument response. clearsynth.com

Table 3: Physicochemical Properties of Parecoxib-d5 (Sodium)

| Property | Value |

| Chemical Formula | C₁₉H₁₂D₅N₂NaO₄S |

| Molecular Weight | ~397.44 g/mol |

| Parent Drug | Parecoxib |

| IUPAC Name | N-[[4-(5-Methyl-3-phenyl-4-isoxazolyl)phenyl]sulfonyl]propanamide-d5 Sodium Salt veeprho.com |

| Primary Application | Internal standard for analytical and pharmacokinetic research veeprho.com |

Spectroscopic Analysis (e.g., Infrared Spectroscopy, Raman Spectroscopy)

Spectroscopic methods are vital for confirming the structural integrity of Parecoxib-d5 (sodium). While spectra for the deuterated compound are not widely published, analysis can be based on data from the parent compound and known principles of isotopic effects on vibrational spectroscopy.

Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups within the molecule. google.com The spectrum of Parecoxib-d5 would be nearly identical to that of Parecoxib, with the key exception of vibrations involving the deuterated propanoyl group. The C-H stretching vibrations typically seen between 2800-3000 cm⁻¹ would be absent and replaced by C-D stretching vibrations at a lower frequency, generally in the 2100-2250 cm⁻¹ region. Other characteristic peaks, such as those for the sulfonamide (S=O) and amide (C=O) groups, would remain largely unchanged. researchgate.netmedpath.com

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| N-H (Amide) | ~3200-3350 | Stretching |

| Aromatic C-H | ~3000-3100 | Stretching |

| C-D (Deuterated Ethyl) | ~2100-2250 | Stretching |

| C=O (Amide) | ~1700 | Stretching |

| C=N (Isoxazole) | ~1600-1650 | Stretching |

| S=O (Sulfonamide) | ~1345 (asymmetric) & ~1160 (symmetric) | Stretching |

| Functional Group/Moiety | Expected Raman Shift (cm⁻¹) | Vibration Type |

|---|---|---|

| Aromatic C-H | ~3070 | Stretching |

| C-D (Deuterated Ethyl) | ~2100-2250 | Stretching |

| Amine N-H | ~1590 | Bending |

| Isoxazole/Phenyl Rings | ~1000-1600 | Ring Vibrations |

| SO₂ (Sulfonamide) | ~1070 | Stretching |

Chromatographic Purity Assessment for Research Standards

The purity of Parecoxib-d5 (sodium) intended for use as a research or internal standard is critical for accurate analytical results. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS/MS), are the primary methods for purity assessment. nih.govnih.gov

These methods provide high-resolution separation of the main compound from any potential impurities, including synthetic precursors, byproducts, or degradation products. iosrjournals.org Reversed-phase chromatography is typically employed, utilizing a C18 stationary phase. nih.govgoogle.com A gradient elution with a mobile phase consisting of an organic solvent (like acetonitrile) and an aqueous buffer (often containing formic acid) allows for the effective separation of compounds with varying polarities. nih.govnih.gov Detection is commonly performed using a photodiode array (PDA) detector at a wavelength where Parecoxib exhibits maximum absorbance, such as 245 nm, or by using mass spectrometry for enhanced sensitivity and specificity. nih.goviosrjournals.org For a research standard, chemical purity is expected to be very high, often exceeding 98% or 99% as determined by HPLC. cjph.com.cngoogle.com

| Parameter | Typical Condition | Reference |

|---|---|---|

| Technique | UPLC-MS/MS or RP-HPLC | nih.govnih.gov |

| Column | ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) | nih.govnih.gov |

| Mobile Phase | Acetonitrile and Water (containing 0.1% formic acid) | nih.gov |

| Elution | Gradient | nih.gov |

| Flow Rate | 0.4 mL/min | nih.gov |

| Detection | UV (215-245 nm) or Mass Spectrometry (MRM mode) | nih.goviosrjournals.orggoogle.com |

| Purity Standard | >98% | nih.govgoogle.com |

Scale-Up Considerations for Research and Development Purposes

Scaling up the synthesis of Parecoxib-d5 (sodium) from laboratory bench to research and development (R&D) quantities introduces several challenges that must be addressed to ensure efficiency, safety, and reproducibility. nih.gov

Key considerations include:

Cost and Availability of Starting Materials: The primary economic driver for the synthesis of Parecoxib-d5 is the cost of the deuterated starting material, such as propionic-d6 acid or its activated derivatives. Sourcing a high-purity, cost-effective deuterated reagent is critical for the economic viability of the synthesis at a larger scale.

Purification Strategy: Methods that are effective at the lab scale, such as column chromatography, are often impractical and costly to scale up. nih.gov Developing a scalable purification strategy based on crystallization or precipitation is crucial. For example, precipitating the product directly from the reaction mixture by adding water is a highly scalable method that improves yield and simplifies purification. cjph.com.cn

Process Safety: Thermal management is a key safety concern. The heat generated from exothermic reactions (e.g., acylation, salification) must be effectively controlled in larger reactors to prevent runaway reactions. The handling of potentially hazardous reagents, such as chlorosulfonic acid used in the synthesis of the Valdecoxib precursor, requires stringent safety protocols and appropriate engineering controls. patsnap.com

Waste Management: Larger scale synthesis generates more waste. Developing an environmentally responsible process that minimizes solvent usage and treats waste streams appropriately is an important consideration. patsnap.com

Advanced Analytical Methodologies Utilizing Parecoxib D5 Sodium

Role of Parecoxib-d5 (Sodium) as an Internal Standard in Quantitative Bioanalysis

In quantitative bioanalysis, the goal is to accurately determine the concentration of a specific analyte within a complex biological matrix, such as plasma or tissue. Parecoxib-d5 (sodium) is commonly employed as an internal standard (IS) for the quantification of Parecoxib (B1662503). veeprho.com An internal standard is a compound with physicochemical properties similar to the analyte of interest, which is added in a known quantity to all samples, calibrators, and quality controls.

Principles of Stable Isotope Internal Standard Methodologies

Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry. acanthusresearch.commusechem.com This methodology involves synthesizing an analog of the analyte where one or more atoms are replaced with their heavier stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). acanthusresearch.commusechem.com Parecoxib-d5 is such a compound, with five hydrogen atoms replaced by deuterium.

The fundamental principle is that the SIL internal standard is chemically identical to the analyte, meaning it exhibits nearly the same behavior during sample preparation, chromatography, and ionization in the mass spectrometer. amazonaws.comwaters.com However, due to the mass difference imparted by the heavy isotopes, the SIL standard can be distinguished from the unlabeled analyte by the mass spectrometer. acanthusresearch.comamazonaws.com A mass difference of three or more mass units is generally required for small molecules to avoid spectral overlap. acanthusresearch.com By measuring the ratio of the analyte's response to the internal standard's response, variations that occur during the analytical process—such as extraction losses, injection volume inconsistencies, and instrument fluctuations—can be effectively compensated for, leading to highly accurate and precise quantification. musechem.com

Key characteristics of an effective SIL internal standard like Parecoxib-d5 include:

Label Stability: The deuterium labels are placed on non-exchangeable positions within the molecule to prevent their loss or exchange with protons from the solvent or matrix. acanthusresearch.com

High Isotopic Purity: The internal standard should have a minimal amount of the unlabeled species to ensure it doesn't artificially inflate the measured concentration of the analyte. acanthusresearch.comwaters.com

Co-elution: Ideally, the SIL standard should co-elute with the analyte chromatographically to ensure both are subjected to the same matrix effects at the same time. waters.com

Minimization of Matrix Effects and Ion Suppression/Enhancement

Biological matrices are complex mixtures containing numerous endogenous components like proteins, lipids, and salts. longdom.org During Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, these co-eluting components can interfere with the ionization of the target analyte in the mass spectrometer's ion source, a phenomenon known as the matrix effect. waters.comlongdom.org This can lead to either a decrease in the analyte's signal (ion suppression) or an increase (ion enhancement), both of which compromise the accuracy and reproducibility of the results. longdom.orgchromatographyonline.com

The use of a co-eluting SIL internal standard like Parecoxib-d5 is the most effective strategy to correct for these matrix effects. science.gov Because Parecoxib-d5 is chemically and structurally almost identical to Parecoxib, it experiences the same degree of ion suppression or enhancement as the analyte. waters.com Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, even if the absolute signal intensities of both compounds fluctuate due to matrix effects. waters.com This consistent response ratio allows for reliable quantification, correcting for the unpredictable variability introduced by the sample matrix. nih.gov

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

The development of a robust and reliable bioanalytical method is crucial for the accurate quantification of drugs and their metabolites. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a powerful and widely used technique for this purpose, offering high sensitivity and selectivity. dovepress.com

Method Optimization for High Sensitivity and Selectivity

The primary goal of method development is to achieve optimal separation and detection of the analyte and internal standard, free from interferences. For Parecoxib and its internal standard Parecoxib-d5, this involves several key steps:

Sample Preparation: The initial step involves extracting the analytes from the biological matrix. Techniques such as protein precipitation (PPT) with acetonitrile or liquid-liquid extraction (LLE) are commonly used to remove proteins and other major interferences. dovepress.comnih.govnih.gov

Chromatographic Separation: Effective separation is typically achieved using a reversed-phase column, such as a C18 column. nih.govnih.gov The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier like formic acid or ammonium acetate to improve peak shape and ionization efficiency. nih.govnih.gov A gradient elution program, where the mobile phase composition changes over time, is often employed to ensure a short run time while achieving good separation of the analytes from matrix components. nih.govnih.gov

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) is used for its high selectivity and sensitivity. up.ac.za The instrument is typically operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion for each compound is selected in the first quadrupole, fragmented, and then a specific product ion is monitored in the third quadrupole. dovepress.comup.ac.za The precursor → product ion transitions for Parecoxib (e.g., m/z 371 → 234) and its active metabolite Valdecoxib (B1682126) (e.g., m/z 315 → 132) are optimized to yield the most intense and stable signal. nih.gov A corresponding unique transition would be monitored for Parecoxib-d5.

High-Resolution Mass Spectrometry for Metabolite Identification Studies

Beyond quantitative analysis, understanding how a drug is metabolized is a critical part of drug development. High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography, is an indispensable tool for identifying and structurally characterizing drug metabolites. sciex.com Instruments like Orbitrap or Time-of-Flight (TOF) mass spectrometers provide highly accurate mass measurements, which are essential for determining the elemental composition of unknown compounds. thermofisher.com

In a metabolite identification study for Parecoxib, HRMS would be used to detect potential metabolites in biological samples following drug administration. The workflow typically involves comparing samples from treated subjects with control samples to find drug-related components. The accurate mass measurement provided by HRMS allows for the confident assignment of an elemental formula to a potential metabolite. thermofisher.com

For example, a common metabolic transformation is hydroxylation, which involves the addition of an oxygen atom. HRMS can distinguish the resulting mass change with high precision. Further structural information is obtained through fragmentation experiments (MS/MS), where the metabolite ions are broken down and the resulting fragment ions are analyzed. sciex.com The fragmentation pattern provides clues about the molecule's structure and the site of metabolic modification. sciex.com

The use of Parecoxib-d5 in such studies can be advantageous. The deuterium labels create a unique isotopic signature. Both the parent drug and its metabolites will exhibit a characteristic mass shift corresponding to the number of deuterium atoms they retain. This "isotopic pattern" acts as a filter, making it easier to distinguish drug-related metabolites from endogenous background ions in the complex data generated by HRMS, thus increasing confidence in metabolite identification. sciex.com

Application of Q-TOF and Orbitrap Technologies in Deuterium-Labeled Metabolite Profiling

High-resolution mass spectrometry (HRMS) platforms, particularly Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers, are powerful tools for the comprehensive profiling of drug metabolites. While specific studies detailing the use of these technologies for Parecoxib-d5 are not extensively published, their application can be inferred from established methodologies in drug metabolism research researchgate.netnih.govchromatographyonline.com.

These technologies offer significant advantages for the analysis of deuterium-labeled compounds like Parecoxib-d5. The high mass accuracy and resolution allow for the confident determination of elemental compositions, which is crucial for distinguishing between the deuterated drug, its metabolites, and potential isobaric interferences.

In a typical workflow, a biological sample containing Parecoxib-d5 and its metabolites would be chromatographically separated and introduced into the mass spectrometer.

Full Scan HRMS: The instrument would acquire full scan data with high resolution, allowing for the detection of all ionizable species within a specified mass range. The mass difference between the deuterated parent compound and its potential metabolites (e.g., hydroxylation, glucuronidation) can be precisely calculated, aiding in their initial identification. The presence of the deuterium label (a mass increase of 5 Da for Parecoxib-d5) serves as a clear marker to differentiate drug-related material from endogenous matrix components.

Tandem Mass Spectrometry (MS/MS): Following detection in the full scan, precursor ions of interest are subjected to fragmentation. The resulting product ion spectra provide structural information that is vital for the definitive identification of metabolites. For deuterated compounds, the fragmentation pattern will be similar to the unlabeled drug, but the mass of the fragment ions containing the deuterium label will be shifted accordingly. This provides an additional layer of confirmation.

The key benefit of Q-TOF and Orbitrap systems lies in their ability to perform these tasks in a data-independent or data-dependent manner, allowing for both targeted quantification and untargeted metabolite discovery in a single analytical run.

Fragmentation Pathway Analysis of Parecoxib-d5 (Sodium) and its Metabolites

Parecoxib is a prodrug that is rapidly hydrolyzed in vivo to valdecoxib. Therefore, the fragmentation of both entities is of analytical interest.

Proposed Fragmentation of Parecoxib-d5: Upon electrospray ionization (ESI), Parecoxib-d5 would likely form a protonated molecule [M+H]⁺. The initial fragmentation would involve the cleavage of the amide bond, leading to the loss of the propionyl group and the formation of a fragment corresponding to the protonated Valdecoxib-d5. The five deuterium atoms are located on the phenyl ring of the valdecoxib core, making this a stable labeled fragment.

Proposed Fragmentation of Valdecoxib-d5: The fragmentation of the Valdecoxib-d5 core is expected to follow pathways characteristic of isoxazole and sulfonamide-containing compounds. Key fragmentation events would likely include:

Cleavage of the sulfonamide bond.

Ring opening of the isoxazole moiety.

Loss of small neutral molecules such as SO₂.

The presence of the five deuterium atoms on one of the phenyl rings would result in a 5 Da mass shift in any fragment containing this ring, providing a clear signature for identification. The table below illustrates the expected mass-to-charge ratios for the parent ion and a key fragment of Parecoxib-d5 and Valdecoxib-d5.

| Compound | Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Fragment Identity |

| Parecoxib-d5 | 376.1 | 320.1 | [Valdecoxib-d5+H]⁺ |

| Valdecoxib-d5 | 320.1 | 123.1 | [C₈H₄D₅N]⁺ |

Chromatographic Separation Techniques for Deuterated Analogs

Effective chromatographic separation is a prerequisite for accurate mass spectrometric analysis, ensuring that the analyte of interest is resolved from isomers and matrix components that could interfere with quantification.

Ultra-High Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-High Performance Liquid Chromatography (UPLC) is the method of choice for the analysis of parecoxib and its metabolites in biological matrices, offering significant advantages over conventional HPLC in terms of speed, resolution, and sensitivity. The use of sub-2 µm particle size columns allows for higher flow rates and improved separation efficiency.

For the analysis of Parecoxib-d5 and its non-labeled counterpart, a reversed-phase UPLC method is typically employed. The table below summarizes typical UPLC-MS/MS parameters that have been successfully used for the analysis of parecoxib and valdecoxib, which would be directly applicable to their deuterated analogs.

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.3 - 0.5 mL/min |

| Gradient | A gradient elution is typically used to achieve optimal separation. |

| Injection Volume | 1 - 5 µL |

| Column Temperature | 30 - 40 °C |

This type of method provides excellent separation of parecoxib from its active metabolite valdecoxib in a short run time, which is crucial for high-throughput analysis in clinical and preclinical studies.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Analysis (if applicable)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, its application to the analysis of Parecoxib-d5 and its metabolites is generally not suitable without derivatization proquest.complu.mxnih.gov.

Parecoxib and its primary metabolite, valdecoxib, are relatively large, polar, and non-volatile molecules nbinno.comnih.govnih.govdrugbank.comresearchgate.netresearchgate.netnih.gov. Their physicochemical properties, including high melting points and low vapor pressure, make them incompatible with direct GC analysis, which requires compounds to be thermally stable and volatile enough to be vaporized in the GC inlet without decomposition.

For GC-MS analysis of such non-volatile compounds, a derivatization step is mandatory nih.govnih.govtandfonline.com. This involves chemically modifying the analytes to increase their volatility and thermal stability. Common derivatization techniques for compounds containing functional groups like those in parecoxib (amides, sulfonamides) include silylation or alkylation.

While technically possible, the use of GC-MS for Parecoxib-d5 analysis is less common and generally less practical than LC-MS for the following reasons:

Additional Sample Preparation: The need for derivatization adds complexity, time, and potential for variability to the analytical workflow.

Potential for Thermal Degradation: Even after derivatization, there is a risk of thermal degradation of the analytes in the hot GC inlet.

Superiority of LC-MS: LC-MS is inherently better suited for the analysis of polar and non-volatile compounds like parecoxib and its metabolites, offering direct analysis without the need for derivatization and with excellent sensitivity and specificity.

Therefore, while GC-MS is a valuable tool in analytical chemistry, it is not the preferred method for the analysis of Parecoxib-d5 and its metabolites in biological matrices.

Applications in Drug Metabolism Research

Elucidation of Metabolic Pathways of Parecoxib (B1662503) Using Deuterium (B1214612) Labeling

Deuterium-labeled compounds like Parecoxib-d5 are chemically similar to their non-deuterated counterparts but possess a higher mass. juniperpublishers.com This mass difference allows them to be distinguished and traced using mass spectrometry (MS), making them ideal for mapping the biotransformation of a parent drug into its various metabolites. researchgate.net

In preclinical studies, Parecoxib-d5 is administered, and biological samples (e.g., plasma, urine) are analyzed over time. Parecoxib is a prodrug that is rapidly hydrolyzed in vivo to its active form, valdecoxib (B1682126), and propionic acid. nih.govderangedphysiology.compatsnap.com Therefore, Parecoxib-d5 is first converted to valdecoxib-d5. Subsequent metabolic transformations can then be tracked with high specificity.

Phase I Metabolism: The primary Phase I metabolic reaction for valdecoxib involves oxidation, catalyzed by cytochrome P450 enzymes, to form a hydroxylated metabolite (OH-valdecoxib). pfizer.comnih.gov Using Parecoxib-d5, researchers can unequivocally identify the formation of hydroxylated valdecoxib-d5 (OH-valdecoxib-d5), confirming this pathway and quantifying its output in various preclinical species. nih.gov

Phase II Metabolism: Phase II reactions involve the conjugation of the drug or its metabolites with endogenous molecules to increase water solubility and facilitate excretion. Valdecoxib undergoes glucuronidation of its sulfonamide moiety. pfizer.com The use of Parecoxib-d5 enables the clear detection and structural confirmation of the corresponding deuterated glucuronide conjugate in biological matrices.

The expected metabolic cascade for Parecoxib-d5 is detailed in the table below.

| Parent Compound | Metabolic Reaction | Primary Enzyme(s) | Resulting Metabolite |

|---|---|---|---|

| Parecoxib-d5 | Hydrolysis (Prodrug conversion) | Carboxyesterases | Valdecoxib-d5 |

| Valdecoxib-d5 | Oxidation (Hydroxylation) | CYP3A4, CYP2C9 | OH-valdecoxib-d5 |

| Valdecoxib-d5 | Conjugation (Glucuronidation) | UDP-glucuronosyltransferases (UGTs) | Valdecoxib-d5-glucuronide |

To pinpoint the specific enzymes responsible for metabolism, in vitro experiments are conducted using Parecoxib-d5. By incubating the compound with specific enzyme systems, the precise contribution of each can be determined.

Glucuronidation: The involvement of UDP-glucuronosyltransferases (UGTs) is confirmed by incubating Parecoxib-d5 (or valdecoxib-d5) with liver microsomes that have been supplemented with the necessary cofactor, UDPGA. The formation of the deuterated glucuronide conjugate is monitored, confirming this Phase II pathway.

Assessment of Isotopic Effects on Metabolic Rate and Pathways

The substitution of hydrogen with deuterium creates a carbon-deuterium (C-D) bond that is significantly stronger than a carbon-hydrogen (C-H) bond. juniperpublishers.com This can influence the rate of metabolic reactions where the cleavage of this bond is a critical step.

When the cleavage of a C-H bond is the rate-determining step of a metabolic reaction, replacing that hydrogen with deuterium can slow the reaction rate. nih.govnih.gov This phenomenon is known as the deuterium kinetic isotope effect (KIE). acs.org For a drug like parecoxib, whose active form valdecoxib is cleared via CYP-mediated oxidation, a KIE can have significant consequences on its pharmacokinetic profile. nih.gov If the deuterium atoms in Parecoxib-d5 are strategically placed at a "metabolic hot spot"—a site prone to oxidation—the rate of metabolism at that position can be reduced. hyphadiscovery.com This typically results in a decreased rate of clearance and a prolonged biological half-life for the drug. juniperpublishers.com

The table below illustrates the potential impact of a significant KIE on the disposition of valdecoxib-d5 compared to its non-deuterated counterpart.

| Pharmacokinetic Parameter | Valdecoxib | Valdecoxib-d5 (Hypothetical) | Potential Consequence of KIE |

|---|---|---|---|

| Metabolic Clearance (CL) | Normal | Decreased | Slower elimination from the body |

| Elimination Half-life (t½) | ~8 hours | Increased (>8 hours) | Longer duration of action |

| Area Under the Curve (AUC) | Normal | Increased | Higher overall drug exposure |

The KIE is not just an object of study but a tool that can be actively used in drug discovery to enhance a molecule's properties. nih.gov By identifying metabolic liabilities (soft spots) in a drug candidate, medicinal chemists can selectively introduce deuterium at these positions to improve metabolic stability. juniperpublishers.comhyphadiscovery.com This strategy, sometimes called "deuterium switching," can transform a research compound with poor pharmacokinetic properties into a viable drug candidate by increasing its half-life and bioavailability. nih.govtandfonline.com In some cases, slowing down a primary metabolic pathway can cause "metabolic shunting," redirecting the drug's biotransformation through alternative routes, which can also be a desirable outcome if it avoids the formation of toxic metabolites. juniperpublishers.com The use of compounds like Parecoxib-d5 in research helps validate these strategies and provides a deeper understanding of structure-metabolism relationships.

In Vitro Metabolic Stability Studies with Parecoxib-d5 (Sodium)

In vitro metabolic stability assays are fundamental experiments in early drug discovery, used to predict how quickly a compound will be metabolized in the body. researchgate.netnih.gov These assays measure the rate of disappearance of a compound when it is incubated with a metabolically active system, such as liver microsomes or hepatocytes. nuvisan.compharmaron.com

In a typical study, Parecoxib-d5 (which rapidly converts to valdecoxib-d5) would be incubated with human liver microsomes fortified with the NADPH cofactor system to support CYP450 activity. Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes), the reaction is stopped, and the remaining concentration of valdecoxib-d5 is quantified using LC-MS/MS. researchgate.net The data are used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint), a measure of the inherent metabolic capacity of the liver for the compound. nih.gov

By comparing the CLint of valdecoxib-d5 to that of non-deuterated valdecoxib, researchers can directly quantify the magnitude of the KIE on its metabolic stability. A significantly lower CLint for the deuterated version provides strong evidence that deuteration has successfully stabilized the molecule against metabolic degradation.

The following table presents representative data from such a hypothetical experiment.

| Time (minutes) | % Valdecoxib Remaining | % Valdecoxib-d5 Remaining (Hypothetical) |

|---|---|---|

| 0 | 100 | 100 |

| 5 | 85 | 95 |

| 15 | 60 | 82 |

| 30 | 35 | 65 |

| 60 | 12 | 40 |

| Calculated t½ | 25 min | 50 min |

| Calculated CLint | 27.7 µL/min/mg | 13.9 µL/min/mg |

Use of Liver Microsomes and Hepatocyte Systems in Deuterated Compound Metabolism

In vitro hepatic models are indispensable tools in drug discovery for predicting how a drug will be metabolized in the body. nih.gov The two most common systems are liver microsomes and hepatocytes. dls.com Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of key drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. nih.govnih.gov They are widely used for screening metabolic stability and identifying major metabolic pathways. researchgate.net Hepatocytes, being intact liver cells, offer a more comprehensive metabolic picture, as they contain the full range of metabolic enzymes and transporter proteins. dls.com

The study of deuterated compounds within these systems is centered on the kinetic isotope effect (KIE) . nih.gov The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). Consequently, if the cleavage of this bond is the rate-determining step in a metabolic reaction, substituting hydrogen with deuterium can significantly slow down the reaction rate. nih.gov

By incubating a deuterated compound and its non-deuterated parent drug separately in liver microsomes or hepatocyte cultures and comparing the outcomes, researchers can:

Identify Metabolic Soft Spots: If deuteration at a specific position on the molecule significantly reduces the rate of metabolism, it indicates that this position is a primary site of metabolic attack (a "soft spot").

Elucidate Reaction Mechanisms: The magnitude of the KIE can provide insights into the transition state of a CYP-catalyzed reaction, helping to confirm whether C-H bond cleavage is the rate-limiting step. nih.gov

Modulate Pharmacokinetic Properties: Strategically deuterating a drug at a site of rapid metabolism can lead to the development of new chemical entities with improved metabolic stability, a longer half-life, and potentially enhanced therapeutic exposure. nih.gov

The following table illustrates the theoretical impact of the kinetic isotope effect on the metabolic stability of a compound when studied in human liver microsomes (HLM).

| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|

| Drug X (Non-deuterated) | 15 | 46.2 |

| Drug X-d5 (Deuterated) | 45 | 15.4 |

This table presents hypothetical data to demonstrate the kinetic isotope effect, where the deuterated compound shows a longer half-life and lower intrinsic clearance, indicating slower metabolism compared to its non-deuterated counterpart.

Clearance Rate Determination in Research Models

A critical parameter determined in drug metabolism research is the clearance rate, which describes the efficiency of drug elimination from the body. In vitro systems like liver microsomes are used to estimate hepatic (liver) clearance by measuring the intrinsic clearance (CLint) . youtube.com CLint represents the maximal theoretical ability of the liver enzymes to metabolize a drug, independent of other physiological factors like blood flow. youtube.com

The most common method to determine CLint is the "substrate depletion" or "metabolic stability" assay. acs.org In this assay, the test compound (e.g., Parecoxib) is incubated with liver microsomes and necessary cofactors (like NADPH) over a period of time. acs.org Samples are taken at various time points, the reaction is stopped, and the remaining concentration of the parent drug is measured using an analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS). acs.orgnih.gov The rate of disappearance of the drug is then used to calculate the half-life (t½) and subsequently the CLint. acs.org

This is where Parecoxib-d5 (sodium) plays its essential role. For the LC-MS/MS analysis to be accurate and reproducible, an internal standard is required. veeprho.com A stable isotope-labeled internal standard (SIL-IS) like Parecoxib-d5 is considered the "gold standard" because it has nearly identical chemical and physical properties to the analyte (Parecoxib). veeprho.com It co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer, effectively correcting for variations in sample preparation, extraction, and instrument response. By adding a known, fixed concentration of Parecoxib-d5 to each sample, researchers can precisely quantify the concentration of Parecoxib by comparing the instrument's response ratio of the analyte to the internal standard. veeprho.com

The CLint values obtained from these in vitro experiments can then be scaled using physiological parameters to predict the in vivo hepatic clearance in humans, providing a forecast of the drug's pharmacokinetic behavior before clinical trials. nih.govnih.gov

The following table shows pharmacokinetic parameters for Parecoxib and its active metabolite, Valdecoxib, determined in a study on beagles. The accurate measurement of these parameters relies on robust bioanalytical methods where a compound like Parecoxib-d5 would be used as an internal standard. dovepress.comnih.gov

| Parameter | Parecoxib (Mean ± SD) | Valdecoxib (Mean ± SD) |

|---|---|---|

| Tmax (h) | 0.13 ± 0.05 | 1.36 ± 0.82 |

| Cmax (ng/mL) | 2946.67 ± 1171.13 | 416.67 ± 116.92 |

| t½ (h) | 0.24 ± 0.08 | 2.27 ± 0.45 |

| AUC(0-t) (ng·h/mL) | 1015.17 ± 352.00 | 1617.92 ± 334.25 |

Data adapted from a pharmacokinetic study in beagles following intramuscular injection of Parecoxib. dovepress.comnih.gov (Tmax = Time to maximum concentration; Cmax = Maximum concentration; t½ = Half-life; AUC(0-t) = Area under the concentration-time curve).

Preclinical Pharmacokinetic and Pharmacodynamic Research Applications

Utilization of Parecoxib-d5 (Sodium) in Preclinical Pharmacokinetic Modeling

Pharmacokinetic (PK) studies are fundamental to drug development, characterizing how a substance is absorbed, distributed, metabolized, and excreted by a living system. The accuracy of these studies hinges on the precise measurement of drug concentrations in biological matrices over time. Parecoxib-d5, with its five deuterium (B1214612) atoms, is an ideal internal standard for bioanalytical methods like Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Its chemical behavior is nearly identical to unlabeled parecoxib (B1662503), but its increased mass allows it to be distinguished during analysis, ensuring highly accurate quantification of the parent drug and its metabolites. nih.gov

ADME studies define the disposition of a drug within an organism. In preclinical models, such as beagle dogs, parecoxib is rapidly absorbed and converted to its active metabolite, valdecoxib (B1682126). nih.gov

Absorption: Following intramuscular administration in beagles, parecoxib is readily absorbed, with its bioavailability measured at 66%. nih.gov

Distribution: Valdecoxib, the active metabolite, has a volume of distribution of approximately 55 liters in humans, indicating it distributes into tissues. pfizer.com It is also highly bound (around 98%) to plasma proteins. pfizer.com

Metabolism: Parecoxib is almost completely converted to valdecoxib in vivo. nih.gov The subsequent elimination of valdecoxib occurs through extensive metabolism in the liver, primarily involving cytochrome P450 enzymes (CYP3A4 and CYP2C9). nih.govresearchgate.net

Excretion: The metabolites of valdecoxib are then eliminated from the body.

In conducting these essential ADME studies, Parecoxib-d5 would be added to plasma or tissue samples as an internal standard prior to extraction and analysis. This allows for the correction of any sample loss during processing, leading to the highly accurate concentration data needed to define the ADME profile of parecoxib and valdecoxib.

Pharmacokinetic data are analyzed using mathematical models to derive key parameters that describe the drug's behavior.

Non-Compartmental Analysis (NCA) uses algebraic equations to calculate parameters directly from the plasma concentration-time data. A preclinical study in beagle dogs following a single intramuscular injection of parecoxib yielded the following key NCA parameters for both the prodrug and its active metabolite. nih.gov

| Parameter | Parecoxib | Valdecoxib |

| Tmax (h) | 0.23 ± 0.08 | 1.36 ± 0.46 |

| Cmax (ng/mL) | 1856.83 ± 625.42 | 596.33 ± 149.71 |

| t1/2 (h) | 0.38 ± 0.11 | 2.27 ± 0.49 |

| AUC(0-t) (hng/mL) | 903.55 ± 201.17 | 2154.67 ± 411.09 |

| AUC(0-∞) (hng/mL) | 906.18 ± 201.96 | 2248.81 ± 426.13 |

| MRT(0-t) (h) | 0.49 ± 0.07 | 2.94 ± 0.51 |

Compartmental Analysis involves fitting the concentration-time data to specific models that represent the body as a series of interconnected compartments. youtube.com For instance, studies have shown that the disposition of parecoxib is best described by a three-compartment model, while a one-compartment model is sufficient for its active metabolite, valdecoxib. scispace.comnih.gov This type of modeling provides deeper insights into the rates of drug transfer between different physiological spaces. The generation of the precise data required for such complex modeling relies on analytical methods validated with internal standards like Parecoxib-d5.

Role in Pharmacodynamic Studies in Experimental Models

Pharmacodynamic (PD) studies focus on what a drug does to the body. For parecoxib, this involves understanding its effect on the COX-2 enzyme and the subsequent physiological responses.

The mechanism of action for parecoxib is the inhibition of the COX-2 enzyme by its active metabolite, valdecoxib. pfizer.com This prevents the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of pain and inflammation. oup.com

In preclinical research, "target engagement" studies are performed to confirm that the drug is interacting with its intended molecular target (COX-2) in a living system. nih.gov While direct imaging with radiolabeled COX-2 inhibitors is one approach, a more common method involves correlating drug concentration with target activity. nih.govnih.gov Researchers would administer parecoxib to animal models of inflammation, collect tissue samples at various time points, and measure both the concentration of valdecoxib (using Parecoxib-d5 as an internal standard for the assay) and the activity of the COX-2 enzyme. A strong correlation provides clear evidence of target engagement.

A key biochemical response to COX-2 inhibition is the reduced synthesis of prostaglandins (e.g., PGE2) and other pro-inflammatory mediators. oup.com Preclinical studies aim to establish a clear relationship between the extent of drug exposure (pharmacokinetics) and the magnitude of this biochemical effect (pharmacodynamics).

For example, researchers can administer varying doses of parecoxib to animal models and measure the resulting plasma concentrations of valdecoxib over time. The use of Parecoxib-d5 as an internal standard ensures the accuracy of these concentration measurements. Simultaneously, levels of PGE2 can be quantified in blood or inflamed tissue. unito.it By plotting drug exposure (such as the Area Under the Curve, AUC) against the inhibition of PGE2 synthesis, a dose-response or exposure-response relationship can be established. This is critical for predicting the therapeutic dose range and understanding how drug levels relate to efficacy.

Tissue Distribution Studies Using Deuterium-Labeled Compounds

Understanding where a drug and its metabolites accumulate in the body is crucial for assessing both efficacy and potential toxicity. Deuterium-labeled compounds like Parecoxib-d5 are exceptionally well-suited for tissue distribution studies. nih.gov

In a typical preclinical study, research animals would be administered Parecoxib-d5. After a defined period, various tissues (e.g., brain, liver, kidney, muscle, inflamed tissue) are harvested. The concentration of the deuterated parent drug (Parecoxib-d5) and its deuterated active metabolite (Valdecoxib-d4, assuming loss of the deuterated pro-moiety) can be quantified with high specificity using mass spectrometry. The deuterium label allows the administered drug to be clearly distinguished from any endogenous substances in the tissue matrix. This provides a precise quantitative map of where the drug distributes, which is critical for interpreting its pharmacological and toxicological effects. nih.gov Such studies help confirm that the drug reaches its site of action—for instance, accumulating in inflamed tissues where COX-2 is overexpressed. bioengineer.org

Quantitative Tissue Analysis with LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the quantification of drugs and their metabolites in biological matrices, including tissue homogenates. In the context of preclinical research, understanding the tissue distribution of a drug is crucial for assessing its potential efficacy and toxicity. Parecoxib-d5 plays a pivotal role as an internal standard in LC-MS/MS assays designed to measure the concentration of parecoxib and valdecoxib in various tissues.

The use of a stable isotope-labeled internal standard, such as Parecoxib-d5, is considered the gold standard in quantitative bioanalysis. This is because its physicochemical properties are nearly identical to the analyte (parecoxib), ensuring that it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and co-ionization behavior allows for the accurate correction of any variability that may occur during the analytical process, such as extraction losses or matrix effects, thereby enhancing the precision and accuracy of the quantification.

A typical workflow for quantitative tissue analysis using LC-MS/MS with Parecoxib-d5 as an internal standard involves the following steps:

Tissue Homogenization: Tissue samples obtained from preclinical animal models are accurately weighed and homogenized in a suitable buffer to create a uniform suspension.

Sample Extraction: A known amount of Parecoxib-d5 internal standard solution is added to the tissue homogenate. The analytes (parecoxib and valdecoxib) and the internal standard are then extracted from the biological matrix using techniques like protein precipitation or liquid-liquid extraction.

Chromatographic Separation: The extracted sample is injected into a liquid chromatography system, where the analytes and the internal standard are separated from other endogenous components based on their physicochemical properties.

Mass Spectrometric Detection: The separated compounds are introduced into a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for both the analytes and Parecoxib-d5, a technique known as multiple reaction monitoring (MRM). The distinct mass difference between parecoxib and Parecoxib-d5 allows for their simultaneous but separate detection.

Quantification: The concentration of the analytes in the tissue sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

While specific data on the tissue distribution of parecoxib from preclinical studies using this methodology are not widely available in the public domain, a hypothetical representation of such data is presented in the interactive table below. This table illustrates the type of quantitative data that can be generated from such studies, providing insights into the tissue penetration and accumulation of the drug and its active metabolite.

Interactive Data Table: Illustrative Tissue Distribution of Parecoxib and Valdecoxib in a Rat Model 2 Hours Post-Intravenous Administration

This table is a hypothetical representation for illustrative purposes and is based on the expected distribution patterns for a COX-2 inhibitor. The values are not derived from a specific preclinical study of parecoxib.

| Tissue | Parecoxib Concentration (ng/g) | Valdecoxib Concentration (ng/g) |

| Liver | 1500 | 800 |

| Kidney | 1200 | 650 |

| Lung | 800 | 400 |

| Heart | 400 | 200 |

| Brain | 50 | 25 |

| Muscle | 300 | 150 |

| Adipose | 200 | 100 |

Autoradiography Techniques with Carbon-14 or Tritium (Comparative Methodologies)

Quantitative whole-body autoradiography (QWBA) is a powerful imaging technique used in preclinical drug development to visualize and quantify the distribution of a radiolabeled drug and its metabolites throughout the entire body of an animal. This technique provides a comprehensive and unbiased view of tissue distribution, highlighting potential sites of accumulation and informing dosimetry calculations for human studies. While specific QWBA studies on parecoxib using Carbon-14 ([¹⁴C]) or Tritium ([³H]) labeling have not been identified in the reviewed scientific literature, the methodology can be understood through its application to structurally related compounds, such as the COX-2 inhibitor celecoxib.

The general procedure for a QWBA study involves:

Radiolabeling: The drug of interest is synthesized with a radioactive isotope, typically ¹⁴C or ³H, incorporated into its chemical structure.

Animal Dosing: The radiolabeled compound is administered to preclinical animal models, most commonly rats.

Sample Collection: At various time points after administration, the animals are euthanized, and their bodies are rapidly frozen.

Sectioning: The frozen carcasses are embedded in a support medium and sectioned into thin slices using a cryomicrotome.

Imaging: The tissue sections are exposed to a phosphor imaging plate or photographic film. The radiation emitted from the radiolabeled compound creates a latent image, with the intensity of the signal being proportional to the concentration of radioactivity in the tissue.

Quantification: The intensity of the autoradiographic signal is measured and converted to concentration units by comparing it to the signal from radioactive standards of known concentrations that are co-exposed with the tissue sections.

A QWBA study of [¹⁴C]celecoxib in rats, for instance, revealed that after oral administration, the highest concentrations of radioactivity were found in the gastrointestinal tract, with wide distribution to other tissues. The elimination half-life of radioactivity in most tissues paralleled that in plasma. This type of information is invaluable for understanding the ADME properties of a drug in a holistic manner.

Comparative Advantages of Autoradiography and LC-MS/MS:

| Feature | Quantitative Tissue Analysis with LC-MS/MS (using Parecoxib-d5) | Autoradiography with ¹⁴C or ³H |

| Information Provided | Provides precise concentrations of the parent drug and its specific metabolites in selected tissues. | Provides a visual map of the distribution of total radioactivity (parent drug and all metabolites) throughout the entire body. |

| Sensitivity | High sensitivity for specific analytes. | High sensitivity for detecting radioactivity. |

| Specificity | Highly specific for the parent drug and known metabolites. | Does not differentiate between the parent drug and its metabolites. |

| Throughput | Can be high-throughput for a limited number of pre-selected tissues. | Lower throughput as it involves whole-body sectioning and imaging. |

| Cost and Complexity | Requires sophisticated and expensive LC-MS/MS instrumentation and expertise in method development. | Requires handling of radioactive materials and specialized imaging equipment. |

Research on Impurity Profiling and Stability of Parecoxib Sodium

Analytical Method Development for Related Substances and Degradation Products

The foundation of impurity profiling lies in the development of robust, specific, and sensitive analytical methods. For Parecoxib (B1662503) (sodium), high-performance liquid chromatography (HPLC) is the predominant technique, often coupled with photodiode array (PDA) or mass spectrometry (MS) detectors to achieve comprehensive separation and identification of process-related impurities and degradation products. eurekaselect.comresearchgate.net

Application of Parecoxib-d5 (Sodium) for Impurity Quantification and Identification

In modern analytical chemistry, particularly in quantitative mass spectrometry-based assays, stable isotope-labeled internal standards are indispensable for achieving the highest levels of accuracy and precision. clearsynth.com Parecoxib-d5 (sodium), a deuterium-labeled analog of Parecoxib, serves this crucial role in the analysis of the drug substance and its impurities. veeprho.compharmaffiliates.com

By incorporating five deuterium (B1214612) atoms, Parecoxib-d5 (sodium) is chemically identical to Parecoxib in its chromatographic behavior but is distinguishable by its higher mass. veeprho.com When added to a sample at a known concentration, it co-elutes with the unlabeled analyte and experiences identical conditions during sample extraction, handling, and ionization in the mass spectrometer. This co-analysis allows Parecoxib-d5 (sodium) to act as a robust internal standard, correcting for any variability or sample loss during the analytical process. tandfonline.comadventchembio.comwisdomlib.org This significantly improves the reliability of quantification, especially at trace levels, making it an invaluable tool for pharmacokinetic studies and for accurately measuring the concentration of impurities in drug formulations. veeprho.com

Forced Degradation Studies for Stability-Indicating Method Development

Forced degradation, or stress testing, is a systematic process where a drug substance is exposed to conditions more severe than those used for accelerated stability testing. nih.gov The primary objective is to intentionally induce degradation to generate the likely degradation products that could form under various environmental influences. eurekaselect.comresearchgate.net This process is fundamental to developing and validating a stability-indicating analytical method—a method proven to accurately separate the intact active pharmaceutical ingredient (API) from its potential degradation products, ensuring that the assay is specific for the API. nih.gov

For Parecoxib (sodium), forced degradation studies have been performed under a variety of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. These studies are instrumental in understanding the intrinsic stability of the molecule. eurekaselect.comresearchgate.net

Table 1: Summary of Forced Degradation Conditions Applied to Parecoxib (Sodium)

| Stress Condition | Reagent/Parameters | Outcome |

|---|---|---|

| Acidic Hydrolysis | Hydrochloric Acid (HCl) | Moderate to significant degradation observed. |

| Alkaline Hydrolysis | Sodium Hydroxide (B78521) (NaOH) | Substantial degradation observed, indicating high sensitivity to basic conditions. researchgate.net |

| Oxidative Stress | Hydrogen Peroxide (H₂O₂) | Degradation occurs, leading to the formation of specific oxidation impurities. google.com |

| Thermal Stress | Dry Heat | The drug shows good stability under thermal stress. researchgate.net |

| Photolytic Stress | Exposure to UV/Fluorescent Light | The drug shows good stability under photolytic conditions. researchgate.net |

| Humidity | Elevated humidity levels | Minor degradation may occur. |

This table is a composite of findings from multiple research studies. eurekaselect.comresearchgate.net

The results from these studies guide the development of chromatographic methods, ensuring that all significant degradation products can be resolved from the main Parecoxib peak, thereby guaranteeing the method's specificity.

Degradation Pathway Elucidation of Parecoxib (Sodium)

Understanding the degradation pathways of Parecoxib (sodium) is essential for controlling impurities in the final drug product and for defining appropriate manufacturing, packaging, and storage conditions. google.com

Identification of Degradation Products in Research Formulations

Through comprehensive forced degradation studies, researchers have successfully identified several key degradation products of Parecoxib (sodium). The use of techniques like HPLC with mass spectrometry (LC-MS) has been pivotal in elucidating the structures of these impurities. eurekaselect.comresearchgate.netgoogle.com

One of the primary degradation products is Valdecoxib (B1682126), which is also the active metabolite of Parecoxib. nih.govpatsnap.com Its formation occurs via the hydrolysis of the N-acylsulfonamide bond. google.comgoogle.com In addition to Valdecoxib, other impurities have been identified under specific stress conditions.

Table 2: Identified Degradation Products of Parecoxib (Sodium)

| Impurity Name/Code | Condition of Formation | Method of Identification |

|---|---|---|

| Valdecoxib | Hydrolytic (Acidic, Alkaline), Thermal | HPLC, LC-MS/MS nih.gov |

| Impurity E | Multiple Stress Conditions | HPLC-DAD eurekaselect.comresearchgate.net |

| Impurity M | Multiple Stress Conditions | HPLC-DAD eurekaselect.comresearchgate.net |

| Impurity N | Multiple Stress Conditions | HPLC-DAD eurekaselect.comresearchgate.net |

| Impurity O | Multiple Stress Conditions | HPLC-DAD eurekaselect.comresearchgate.net |

| Impurity Q | Multiple Stress Conditions | HPLC-DAD eurekaselect.comresearchgate.net |

| Impurity R | Multiple Stress Conditions | HPLC-DAD eurekaselect.comresearchgate.net |

| Unnamed Degradation Impurity | Alkaline Conditions | HPLC, NMR, MS google.com |

This table summarizes findings from various stability and degradation studies. eurekaselect.comresearchgate.netgoogle.comnih.gov

The identification and synthesis of these degradation products as reference standards are crucial for their accurate quantification in quality control laboratories. google.com

Mechanistic Understanding of Chemical Instability

The chemical structure of Parecoxib, specifically the N-acylsulfonamide linkage, is the primary site of its chemical instability. nih.gov This functional group is inherently susceptible to hydrolysis. google.com Parecoxib is a prodrug, intentionally designed to be hydrolyzed in vivo by hepatic carboxylesterases to release its active form, Valdecoxib, and propionic acid. nih.govpatsnap.comnih.gov

This designed biological conversion is also the main non-enzymatic degradation pathway observed under aqueous conditions, particularly under alkaline (basic) pH. google.comgoogle.com The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the propanamide group. This leads to the cleavage of the amide bond, releasing the sulfonamide moiety (which becomes Valdecoxib) and propionate. The N-acylsulfonamide group is known to be stable under many conditions but becomes susceptible to nucleophilic attack once N-alkylated or in environments that facilitate the cleavage of the acyl group. acs.org The presence of a strong base promotes this hydrolytic degradation, explaining the significant instability of Parecoxib (sodium) observed in alkaline stress studies. researchgate.netgoogle.com This fundamental understanding of its instability is critical for formulation development, ensuring the drug remains stable throughout its shelf life.

Broader Academic Implications and Future Research Directions

Advancements in Stable Isotope Labeling Technologies for Drug Discovery

Stable isotope labeling is a cornerstone of modern pharmaceutical research, offering detailed views into the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. musechem.comnih.gov The strategic replacement of hydrogen with deuterium (B1214612) can significantly enhance a drug's metabolic stability by slowing down metabolic processes at specific sites, a phenomenon known as the Deuterium Kinetic Isotope Effect (DKIE). nih.govtandfonline.com This has spurred advancements in the technologies used to create and screen these valuable compounds.

The growing demand for deuterated compounds in medicinal chemistry has catalyzed the development of novel and efficient synthetic methods. researchgate.netnih.gov Historically, the synthesis of deuterated molecules relied on incorporating simple, commercially available deuterated precursors using standard chemical reactions. nih.gov However, recent progress has focused on more sophisticated and versatile approaches.

Key emerging strategies include:

Late-Stage Functionalization: This approach introduces deuterium into a complex molecule at a later stage of the synthesis. Techniques like hydrogen isotope exchange (HIE), often catalyzed by transition metals or alkali-metal bases, allow for the direct replacement of hydrogen atoms with deuterium on an already assembled molecular scaffold. musechem.comresearchgate.net This is highly efficient as it avoids the need for a completely new multi-step synthesis.

Catalytic Processes: Innovative catalytic systems are being developed to achieve high selectivity in deuteration. For example, specific catalysts can target C-H bonds for activation and subsequent deuteration, offering precise control over the placement of the deuterium label. researchgate.net

Flow Chemistry: The integration of flow chemistry is improving the safety, scalability, and efficiency of isotope synthesis. adesisinc.com This continuous-flow process allows for precise control over reaction conditions, leading to higher yields and purer deuterated products. adesisinc.com

Domino Reactions: Novel reaction sequences, such as domino keteniminium/iminium activations, are enabling the versatile and metal-free synthesis of complex deuterated building blocks like amines from readily available starting materials. nih.gov

These advancements are making it easier and more cost-effective to produce complex molecules like Parecoxib-d5, thereby broadening their accessibility for advanced research applications. adesisinc.comnih.gov

High-Throughput Screening (HTS) is a crucial process in drug discovery that involves the automated testing of large numbers of compounds to identify potential drug leads or "hits". bmglabtech.com Deuterated compounds such as Parecoxib-d5 (sodium) play a vital role in enhancing the accuracy and efficiency of these screening campaigns.

One of the primary applications is their use as internal standards in analytical techniques, particularly those coupled with mass spectrometry (MS). nih.gov In HTS assays, biological samples can be complex, leading to issues like ion suppression or enhancement, which can affect the accuracy of quantification. nih.gov By adding a known quantity of a deuterated standard (e.g., Parecoxib-d5) to each sample, researchers can accurately quantify the non-labeled compound (Parecoxib) by comparing the MS signal intensities of the two. This is because the deuterated and non-deuterated versions behave almost identically during sample preparation and chromatographic separation but are distinguishable by the mass spectrometer.

Furthermore, stable isotope labeling enables methods for screening compounds based on their effects on metabolic pathways. google.com By exposing living systems to isotope-labeled substrates, researchers can measure the flow (flux) of molecules through metabolic networks and observe how drug candidates alter these fluxes, providing insights into a compound's mechanism of action or potential toxicity. google.com This approach allows for the rapid screening of many compounds to identify those that affect a biological process in the desired way. bmglabtech.comnih.gov

Integration of Deuterated Analogs in Systems Biology and Omics Research

Systems biology aims to understand the complex interactions within biological systems by integrating data from various "omics" fields (e.g., genomics, proteomics, metabolomics). nih.govfrontiersin.org Deuterated analogs are indispensable tools in this endeavor, acting as tracers to map the flow of molecules through intricate biological networks. silantes.com This provides a dynamic view of cellular processes, which is a significant advance over the static snapshots offered by conventional metabolomics. researchgate.net

Metabolomics and proteomics are large-scale studies of metabolites and proteins, respectively. Stable isotope tracers provide a powerful method for quantifying changes and tracking the dynamics of these molecules.

Metabolomics: In Stable Isotope-Resolved Metabolomics (SIRM), organisms or cells are supplied with a nutrient labeled with a stable isotope, such as deuterium or ¹³C. nih.govcreative-proteomics.com Analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy are then used to track the isotope label as it is incorporated into various downstream metabolites. researchgate.netnih.gov This allows researchers to trace metabolic pathways, discover novel metabolic reprogramming in diseases, and identify new drug targets. nih.gov For instance, using a labeled precursor can reveal how a drug like Parecoxib (B1662503) affects specific metabolic pathways by observing changes in the distribution of the isotope label. nih.gov

Proteomics: A widely used technique in proteomics is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). nih.gov In this method, different cell populations are grown in media containing either normal amino acids or amino acids labeled with heavy isotopes (e.g., deuterated or ¹³C-labeled). nih.gov When the cell populations are mixed, the relative abundance of proteins can be accurately quantified by mass spectrometry. This approach can be used to compare protein expression levels between healthy and diseased states or to study the effects of a drug treatment. silantes.com Pulsed SILAC techniques further add a temporal dimension, allowing researchers to study the dynamics of protein synthesis and turnover. nih.gov

| Technique | Omics Field | Application with Isotope Tracers |

| SIRM | Metabolomics | Tracing metabolic pathways, discovering metabolic reprogramming in disease, identifying drug targets. |

| SILAC | Proteomics | Quantitative comparison of protein abundance between different experimental conditions. |

| Pulsed SILAC | Proteomics | Temporal analysis of protein synthesis, turnover, and spatial dynamics. |

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. nih.govvanderbilt.edu It provides an integrated description of the cellular phenotype. researchgate.netnih.gov While extracellular fluxes (e.g., nutrient uptake) can be measured directly, intracellular fluxes cannot. nih.gov

Isotope-assisted MFA (iMFA) overcomes this limitation by using data from isotope labeling experiments. nih.gov In a typical iMFA study, cells are fed a substrate labeled with a stable isotope like deuterium or ¹³C. vanderbilt.edunih.gov As the cells metabolize the substrate, the isotope label is incorporated into various intracellular metabolites. nih.gov By measuring the isotopic labeling patterns in these metabolites using MS or NMR and integrating this data with a computational model of the cell's metabolic network, researchers can calculate the flux through dozens or even hundreds of intracellular reactions. vanderbilt.edunih.gov

Deuterium is particularly useful for investigating specific pathways, such as cytosolic and mitochondrial NADPH metabolism. nih.gov Comparing flux maps between different conditions (e.g., with and without a drug like Parecoxib) provides a functional readout of how the perturbation affects global cell metabolism, helping to identify drug mechanisms and potential off-target effects. vanderbilt.edu

Computational Approaches in Deuterium-Labeled Drug Research

Computational chemistry has become a powerful tool that complements experimental studies of deuterium-labeled compounds. nih.gov These methods allow for the prediction and interpretation of the effects of isotopic substitution on reaction mechanisms and rates.